molecular formula C10H9N3O4S B2564821 3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole CAS No. 400842-55-9

3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole

Cat. No. B2564821
M. Wt: 267.26
InChI Key: KXCCFGVPZKQLMR-UHFFFAOYSA-N
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Description

“3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole” is a complex organic compound that contains a pyrazole ring, a nitrophenyl group, and a sulfonyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The nitrophenyl group is a functional group consisting of a phenyl group, on which a nitro group is attached. The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The nitro group is electron-withdrawing, which could influence the reactivity of the compound. The sulfonyl group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could increase its polarity, affecting its solubility in different solvents. The sulfonyl group might also influence its acidity or basicity .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

"3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole" has not been directly mentioned in the available literature. However, related research on similar chemical compounds, especially those incorporating sulfonamide and pyrazole structures, reveals a range of applications in scientific research, particularly in the synthesis of biologically active molecules and materials science.

  • Cyclooxygenase-2 Inhibitors Development : Research involving sulfonamide-containing 1,5-diarylpyrazole derivatives highlights their evaluation for inhibiting cyclooxygenase-2 (COX-2), a significant target for anti-inflammatory drugs. This work underscores the role of pyrazole derivatives in developing potential therapeutic agents, with celecoxib as a notable example derived from such studies (Penning et al., 1997).

  • Nitration of Aromatic Compounds : The design of ionic liquids for the efficient nitration of aromatic compounds, including the in situ generation of nitrogen dioxide, indicates the relevance of sulfonamide derivatives in facilitating chemical reactions crucial for synthesizing various organic molecules (Zolfigol et al., 2012).

  • Carbonic Anhydrase Inhibition : Sulfonamides derived from pyrazole compounds have been explored for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their potential in designing diuretics, antiglaucoma, and antiepileptic drugs. This research avenue underscores the versatility of sulfonamide-pyrazole derivatives in medical chemistry (Büyükkıdan et al., 2017).

  • Materials Science Applications : The study of heterocyclic diazoles, including pyrazole derivatives, for iron corrosion inhibition in acidic environments, illustrates the application of such compounds in protecting materials, showcasing the intersection of chemistry and materials science (Babić-Samardžija et al., 2005).

  • Antimicrobial Activity : The synthesis and evaluation of sulfonamide derivatives for antimicrobial activity represent a crucial research direction, highlighting the potential of these compounds in addressing the need for new antimicrobial agents. Such studies indicate the broad spectrum of biologically active molecules that can be derived from sulfonamide and pyrazole chemistry (Janakiramudu et al., 2017).

Future Directions

The future research directions for this compound would depend on its potential applications. It could be explored for use in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-methyl-1-(2-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-8-6-7-12(11-8)18(16,17)10-5-3-2-4-9(10)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCCFGVPZKQLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole

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